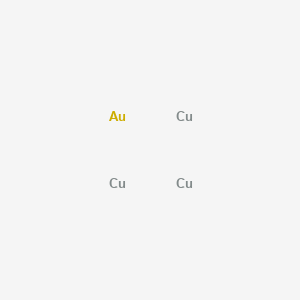
Gadolinium triformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium triformate is a chemical compound composed of gadolinium, a rare-earth element, and formate ions. Gadolinium is known for its unique magnetic properties and is widely used in various applications, including medical imaging and electronics. The combination of gadolinium with formate ions results in a compound with distinct chemical and physical properties, making it of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium triformate can be synthesized through various methods, including:
Direct Reaction: Gadolinium oxide or gadolinium hydroxide can be reacted with formic acid under controlled conditions to produce this compound. The reaction typically occurs at elevated temperatures to ensure complete conversion.
Precipitation Method: Gadolinium salts, such as gadolinium chloride, can be reacted with sodium formate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration.
Industrial Production Methods
Industrial production of this compound often involves large-scale precipitation methods due to their efficiency and cost-effectiveness. The process includes:
Dissolution: Dissolving gadolinium salts in water to create a solution.
Reaction: Adding sodium formate to the solution to initiate the precipitation of this compound.
Filtration and Drying: Filtering the precipitate and drying it to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium triformate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form gadolinium oxide and carbon dioxide.
Reduction: Under certain conditions, this compound can be reduced to elemental gadolinium and formic acid.
Substitution: this compound can participate in substitution reactions where the formate ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligands such as acetate or nitrate can be used in substitution reactions. The reaction conditions depend on the specific ligands involved.
Major Products Formed
Oxidation: Gadolinium oxide and carbon dioxide.
Reduction: Elemental gadolinium and formic acid.
Substitution: Gadolinium compounds with different ligands, such as gadolinium acetate or gadolinium nitrate.
Wissenschaftliche Forschungsanwendungen
Gadolinium triformate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, such as gadolinium-based alloys and ceramics.
Wirkmechanismus
The mechanism of action of gadolinium triformate involves its interaction with molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to changes in cellular function. The formate ions can participate in metabolic pathways, while the gadolinium ions can affect cellular signaling and enzyme activity. The exact mechanism of action depends on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gadolinium acetate: Similar to gadolinium triformate but with acetate ions instead of formate ions.
Gadolinium nitrate: Contains nitrate ions and is used in similar applications as this compound.
Gadolinium chloride: A common gadolinium salt used in various chemical reactions and industrial processes.
Uniqueness
This compound is unique due to its specific combination of gadolinium and formate ions, which imparts distinct chemical and physical properties. Its unique properties make it suitable for specific applications, such as its use as a precursor for other gadolinium compounds and its potential use in biological imaging and medical applications.
Eigenschaften
CAS-Nummer |
3252-56-0 |
|---|---|
Molekularformel |
C3H3GdO6 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
gadolinium(3+);triformate |
InChI |
InChI=1S/3CH2O2.Gd/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |
InChI-Schlüssel |
WKHJABHZHKEBQT-UHFFFAOYSA-K |
Kanonische SMILES |
C(=O)[O-].C(=O)[O-].C(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


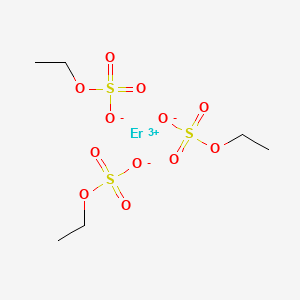
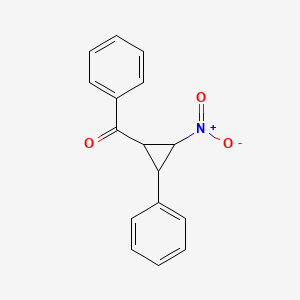

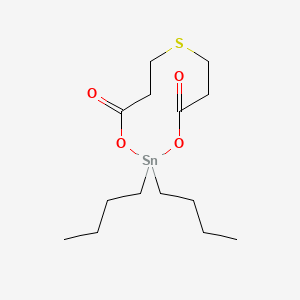
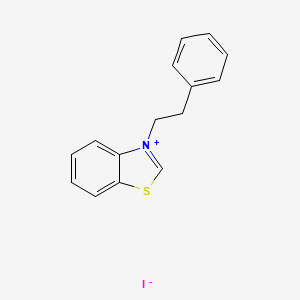
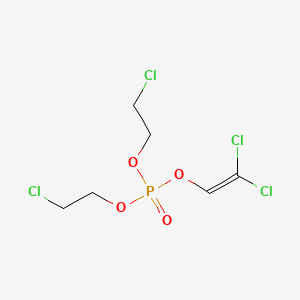

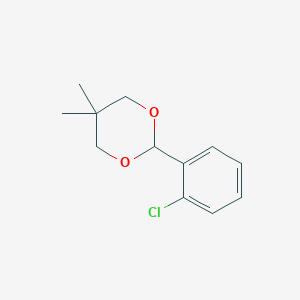
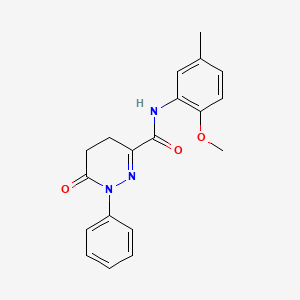
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)


![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)
